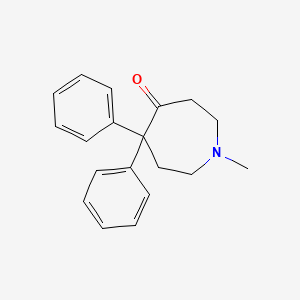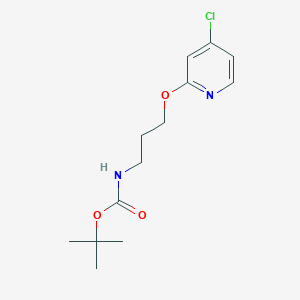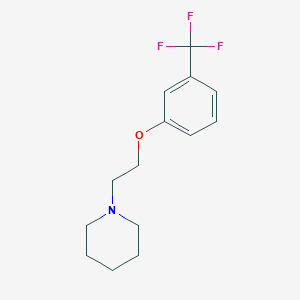
N,N-Bis(2-bromoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-bromoethyl)acetamide is a chemical compound with the molecular formula C6H11Br2NO and a molecular weight of 272.97 g/mol It is characterized by the presence of two bromoethyl groups attached to the nitrogen atom of an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
N,N-Bis(2-bromoethyl)acetamide can be synthesized through the reaction of acetamide with 2-bromoethanol in the presence of a suitable base, such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N,N-Bis(2-bromoethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted amides or other derivatives.
Hydrolysis: The major products are acetic acid and 2-bromoethylamine.
科学的研究の応用
N,N-Bis(2-bromoethyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing bromoethyl groups.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, due to its ability to introduce bromoethyl groups.
作用機序
The mechanism of action of N,N-Bis(2-bromoethyl)acetamide involves the reactivity of its bromoethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by attaching bromoethyl moieties.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)acetamide: Similar in structure but with chlorine atoms instead of bromine.
N,N-Bis(2-iodoethyl)acetamide: Similar in structure but with iodine atoms instead of bromine.
Uniqueness
N,N-Bis(2-bromoethyl)acetamide is unique due to the presence of bromoethyl groups, which confer distinct reactivity compared to its chloro and iodo counterparts. The bromine atoms provide a balance between reactivity and stability, making the compound suitable for various applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C6H11Br2NO |
|---|---|
分子量 |
272.97 g/mol |
IUPAC名 |
N,N-bis(2-bromoethyl)acetamide |
InChI |
InChI=1S/C6H11Br2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 |
InChIキー |
TZQVLNUHCRWMEL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)

![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)


![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)


![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)

![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)
